Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
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Overview
Description
Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields due to their diverse biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials . These reactions are often carried out under reflux conditions with the use of bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in solvents like chloroform .
Industrial Production Methods
Industrial production of benzothiazole derivatives may involve one-pot multicomponent reactions, microwave irradiation, or molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often occur with halogenated compounds in the presence of bases or catalysts.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenated compounds with bases like potassium carbonate (K₂CO₃) or catalysts under reflux conditions.
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, anti-tuberculosis, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological processes . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their function and affecting the biochemical pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-(1,3-Benzothiazole-2-yl)-2-chloroacetamide: Synthesized from the acetylation of 2-amino benzothiazole derivatives.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A biheterocyclic compound with similar synthetic pathways.
Uniqueness
Butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate stands out due to its unique combination of a butan-2-yl group and a benzothiazole ring, which imparts distinct biological activities and pharmacological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
butan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-7(2)16-11(15)8-4-5-9-10(6-8)17-12(13)14-9/h4-7H,3H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEFREOTCHZGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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